molecular formula C11H12ClNO3 B12203125 3-(4-Chloro-benzoylamino)-propionic acid methyl ester

3-(4-Chloro-benzoylamino)-propionic acid methyl ester

Cat. No.: B12203125
M. Wt: 241.67 g/mol
InChI Key: IJLSQFNJZFJCTG-UHFFFAOYSA-N
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Description

3-(4-Chloro-benzoylamino)-propionic acid methyl ester is an organic compound with a complex structure that includes a benzoylamino group, a propionic acid ester, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-benzoylamino)-propionic acid methyl ester typically involves the reaction of 4-chlorobenzoyl chloride with 3-aminopropionic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-benzoylamino)-propionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-benzoylamino)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-benzoylamino)-propionic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoyl chloride
  • 3-Aminopropionic acid methyl ester
  • 4-Chlorobenzamide

Uniqueness

3-(4-Chloro-benzoylamino)-propionic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 3-[(4-chlorobenzoyl)amino]propanoate

InChI

InChI=1S/C11H12ClNO3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

IJLSQFNJZFJCTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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